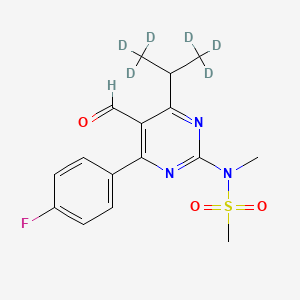
N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6, also known as this compound, is a useful research compound. Its molecular formula is C16H18FN3O3S and its molecular weight is 357.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6 is a deuterated derivative of a pyrimidine-based compound, which has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12D6FN3O3S
- Molecular Weight : 357.43 g/mol
- CAS Number : 1216862-95-1
The compound is primarily recognized as an intermediate in the synthesis of rosuvastatin, a cholesterol-lowering medication. Its biological activity is largely attributed to its ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The presence of the fluorophenyl and isopropyl groups enhances its binding affinity and specificity towards the target enzyme.
In Vitro Studies
- HMG-CoA Reductase Inhibition :
- Cell Proliferation Assays :
In Vivo Studies
- Cholesterol-Lowering Effects :
- Toxicity and Safety Profiles :
Case Studies
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6 is C16H18FN3O3S, with a molecular weight of approximately 351.4 g/mol. The compound features a pyrimidine ring substituted with a fluorophenyl group and a formyl group, which are critical for its biological activity.
Synthesis of Statins
One of the primary applications of this compound is as an intermediate in the synthesis of rosuvastatin, a potent HMG-CoA reductase inhibitor used for lowering cholesterol levels. The compound undergoes several synthetic transformations to yield rosuvastatin, which is utilized in treating hyperlipidemia and cardiovascular diseases .
Case Study: Rosuvastatin Synthesis
A patent describes the multi-step synthesis process for rosuvastatin starting from this compound. The process involves:
- Condensation Reaction : The compound reacts with various reagents to form key intermediates.
- Deprotection Steps : Protecting groups are removed to yield the active pharmaceutical ingredient.
- Final Purification : The product is purified through crystallization or chromatography.
Research in Drug Development
The compound's unique structure makes it a valuable tool in medicinal chemistry for developing new drugs targeting various diseases. Its derivatives are explored for:
- Anticancer properties
- Antiviral activity
- Anti-inflammatory effects
Table 2: Research Applications
| Application Type | Description |
|---|---|
| Drug Development | Intermediate for statins and other pharmaceuticals |
| Medicinal Chemistry | Synthesis of novel compounds with therapeutic potential |
| Biological Activity Studies | Investigating mechanisms of action in disease models |
Environmental and Safety Considerations
While synthesizing this compound, it is crucial to consider the environmental impact and safety of reagents used. Many synthetic routes involve hazardous materials, necessitating stringent safety protocols during handling and disposal .
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-5-formyl-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-10(2)14-13(9-21)15(11-5-7-12(17)8-6-11)19-16(18-14)20(3)24(4,22)23/h5-10H,1-4H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCOTUDOVSLFOB-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













